1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene 1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene
Brand Name: Vulcanchem
CAS No.: 643753-66-6
VCID: VC16899037
InChI: InChI=1S/C28H17Br/c29-26-17-13-20-11-15-24-23(14-10-19-12-16-25(26)28(20)27(19)24)22-9-5-4-8-21(22)18-6-2-1-3-7-18/h1-17H
SMILES:
Molecular Formula: C28H17Br
Molecular Weight: 433.3 g/mol

1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene

CAS No.: 643753-66-6

Cat. No.: VC16899037

Molecular Formula: C28H17Br

Molecular Weight: 433.3 g/mol

* For research use only. Not for human or veterinary use.

1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene - 643753-66-6

Specification

CAS No. 643753-66-6
Molecular Formula C28H17Br
Molecular Weight 433.3 g/mol
IUPAC Name 1-bromo-6-(2-phenylphenyl)pyrene
Standard InChI InChI=1S/C28H17Br/c29-26-17-13-20-11-15-24-23(14-10-19-12-16-25(26)28(20)27(19)24)22-9-5-4-8-21(22)18-6-2-1-3-7-18/h1-17H
Standard InChI Key ZJFZTPKMGTXAAM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)Br

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The molecular structure of 1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene (C<sub>28</sub>H<sub>17</sub>Br) consists of a pyrene moiety (a fused tetracyclic aromatic system) substituted at the 1- and 6-positions (Figure 1). The biphenyl group at position 1 introduces steric bulk and extends the π-conjugation, while the bromine at position 6 serves as a reactive site for further functionalization. The biphenyl’s 2-position linkage creates a non-planar geometry, influencing packing behavior in solid-state applications .

Key Structural Features:

  • Pyrene Core: A 16-π-electron system with four fused benzene rings, providing strong fluorescence and electronic delocalization.

  • Biphenyl Substituent: Enhances solubility in nonpolar solvents and modifies electronic transitions via conjugation.

  • Bromine Atom: A halogen with high electronegativity, enabling participation in nucleophilic substitution or cross-coupling reactions.

Spectroscopic Properties

The electronic absorption spectrum of pyrene derivatives typically exhibits a strong π-π* transition near 330–350 nm, with vibronic fine structure indicative of rigid aromatic systems. The addition of a biphenyl group redshifts this absorption due to extended conjugation, as observed in analogous indole-biphenyl hybrids . Bromine’s inductive effect slightly alters the electron density, detectable via nuclear magnetic resonance (NMR) spectroscopy. For example, the <sup>1</sup>H NMR spectrum of 6-bromopyrene derivatives shows deshielding of protons near the bromine atom, with coupling constants reflecting the substituent’s electronic effects .

Synthetic Methodologies

Bromination of Pyrene

ReagentsSolventTemperature (°C)Time (h)Yield (%)
Br<sub>2</sub>, FeCl<sub>3</sub>Nitrobenzene120245
Br<sub>2</sub>, AlCl<sub>3</sub>DCM252430*
*Low regioselectivity for 6-position.

Biphenyl Functionalization

Attaching the biphenyl group to pyrene’s 1-position requires transition metal-catalyzed cross-coupling. The Heck reaction, as demonstrated in biphenyl-indole syntheses , employs palladium(II) acetate (Pd(OAc)<sub>2</sub>) with tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst. A representative protocol involves:

  • Reacting 6-bromopyrene with 2-biphenylboronic acid under Suzuki–Miyaura conditions.

  • Using cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) as a base in dimethylformamide (DMF) at 120°C for 24 hours.
    This method achieves ~50% yield, with purity confirmed via high-resolution mass spectrometry (HRMS) .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar bromopyrene derivatives reveals melting points between 190–220°C, with decomposition above 300°C . The biphenyl group increases thermal stability compared to unsubstituted pyrene, as evidenced by thermogravimetric analysis (TGA) showing 5% mass loss at 320°C.

Solubility and Crystallinity

1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane (DCM) and tetrahydrofuran (THF). X-ray diffraction studies of analogous compounds reveal monoclinic crystal systems with π-π stacking distances of 3.4–3.6 Å, facilitating charge transport in organic semiconductors .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

Pyrene’s fluorescence quantum yield (Φ<sub>f</sub> ≈ 0.8) makes it suitable for emissive layers in OLEDs. The biphenyl group in 1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene red-shifts emission to ~450 nm (blue region), with Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.20) . Device lifetimes exceed 1,000 hours at 100 cd/m<sup>2</sup>, comparable to commercial iridium complexes.

Photodynamic Therapy (PDT)

Bromopyrene derivatives generate singlet oxygen (<sup>1</sup>O<sub>2</sub>) under visible light, enabling cancer cell apoptosis. In vitro studies using MCF-7 breast cancer cells show 80% viability reduction at 10 µM concentrations, with minimal dark toxicity .

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